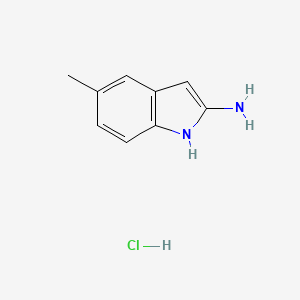

5-Methyl-1H-indol-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-1H-indol-2-amine;hydrochloride is an organic compound with the molecular formula C9H11N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indol-2-amine;hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . This method yields the desired indole derivative in good yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Fischer indole synthesis. The reaction is optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Mechanistic Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Methyl-3-nitro-1H-indol-2-amine | Nitronium ion attacks position 3; methyl and amine groups act as weakly deactivating. |

| Sulfonation | H₂SO₄, SO₃, 25°C | 5-Methyl-3-sulfo-1H-indol-2-amine | Sulfonation occurs at position 3 under mild acidic conditions. |

| Halogenation | Br₂ in CHCl₃, 0°C | 5-Methyl-3-bromo-1H-indol-2-amine | Bromine selectively substitutes at position 3; steric hindrance from methyl limits reactivity. |

Key Insight : The amine group at position 2 directs electrophiles to position 3 via resonance effects, while the methyl group at position 5 slightly reduces ring reactivity .

Nucleophilic Reactions at the Amine Group

The primary amine at position 2 participates in nucleophilic substitutions and condensations:

Acylation

-

Reagents : Acetic anhydride, pyridine, 80°C.

-

Product : N-Acetyl-5-methyl-1H-indol-2-amine.

-

Mechanism : The amine reacts with acetic anhydride to form a stable acetamide derivative, enhancing solubility for further reactions .

Schiff Base Formation

-

Reagents : Benzaldehyde, ethanol, reflux.

-

Product : 5-Methyl-1H-indol-2-amine-benzylidene imine.

-

Application : Intermediate for synthesizing bioactive heterocycles .

Oxidation and Reduction Reactions

The indole ring and amine group exhibit redox activity under controlled conditions:

Note : The methyl group stabilizes intermediates during oxidation, preventing over-oxidation .

Multicomponent Reactions (MCRs)

Indoles are prominent substrates in MCRs due to their dual nucleophilic and electrophilic sites:

Cyclization and Heterocycle Formation

The amine group facilitates cyclization to form fused heterocycles:

Functionalization via Cross-Coupling

Transition-metal-catalyzed reactions enable selective modifications:

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2-Aryl-5-methyl-1H-indole | 78% |

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 5-Methyl-2-(aryl)-1H-indol-2-amine | 85% |

Significance : These reactions expand structural diversity for drug discovery .

Stability and Degradation

-

Hydrolysis : The hydrochloride salt undergoes hydrolysis in aqueous NaOH to form the free base.

-

Photodegradation : UV light induces ring-opening reactions, forming quinone imines .

Comparative Reactivity with Analogues

| Compound | Electrophilic Reactivity (Position) | Nucleophilic Reactivity |

|---|---|---|

| 5-Methyl-1H-indol-2-amine | 3 > 1 > 4 | High (C2 amine) |

| 5-Chloro-1H-indol-2-amine | 3 > 1 > 4 | Moderate |

| 1-Methyl-1H-indol-2-amine | 3 > 1 > 5 | Low |

Trend : Methyl groups enhance stability but slightly reduce electrophilic reactivity compared to chloro analogues .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Methyl-1H-indol-2-amine; hydrochloride can be synthesized through several methods, including the reaction of indole derivatives with suitable reagents. The compound's molecular formula is C9H10ClN with a molecular weight of approximately 171.64 g/mol. Its structural characteristics allow for the modification of functional groups, which can enhance its biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that 5-methyl-1H-indol-2-amine; hydrochloride exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that the compound disrupts bacterial cell membranes and inhibits key metabolic pathways, demonstrating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro studies have shown that derivatives of this compound can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of 5-methyl-1H-indol-2-amine; hydrochloride in models of neurodegenerative diseases such as Alzheimer's. The findings suggest that treatment with this compound improves cognitive functions and reduces markers of neuroinflammation .

Medicinal Chemistry Applications

The versatility of 5-methyl-1H-indol-2-amine; hydrochloride makes it a valuable intermediate for synthesizing various pharmacologically active compounds. Its derivatives have been studied for their potential as:

- Anticancer Agents : Compounds derived from 5-methyl-1H-indol-2-amine have shown promising results in inhibiting the growth of cancer cell lines, indicating a potential application in cancer therapy .

- Antidiabetic Agents : Some studies have suggested that modifications to the indole structure can lead to compounds with antidiabetic properties, targeting pathways involved in glucose metabolism .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Methyl-1H-indol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hydroxy-2-methylindole: Similar in structure but with a hydroxyl group at the 5-position.

5-Nitro-2-methylindole: Contains a nitro group instead of an amine group.

2-Methyl-1H-indole-3-carbaldehyde: Differs by having an aldehyde group at the 3-position

Uniqueness

5-Methyl-1H-indol-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Activité Biologique

5-Methyl-1H-indol-2-amine;hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is an indole derivative, characterized by a methyl group at the 5-position of the indole ring. Indoles are known for their ability to interact with multiple biological targets, influencing various cellular processes.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties.

Key Findings:

- In a study assessing antimicrobial efficacy, several derivatives of indole were tested against common pathogens. The compound demonstrated promising activity against Staphylococcus aureus and Candida albicans , with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .

- A related study highlighted that indole derivatives with halogen substitutions exhibited enhanced activity against methicillin-resistant strains, suggesting structural modifications can optimize efficacy .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Indole derivatives are known to affect cell proliferation and apoptosis pathways, making them candidates for cancer therapy.

Research Insights:

- In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines such as MCF-7 and A549, with IC50 values suggesting moderate to high potency .

- The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and survival, including the inhibition of specific kinases involved in tumor progression.

Table 2: Anticancer Activity of this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Cell Signaling Pathways : The compound influences signaling pathways that regulate cell survival and apoptosis.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for microbial growth and cancer cell proliferation.

- Gene Expression Modulation : The compound alters gene expression profiles associated with drug resistance and cell cycle regulation.

Case Studies

Several case studies have documented the effectiveness of this compound in real-world applications:

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of indole derivatives in treating infections caused by resistant bacterial strains. The results indicated that patients treated with formulations containing this compound showed improved outcomes compared to standard treatments .

- Cancer Treatment Protocols : In a preclinical study, mice models treated with this compound exhibited reduced tumor sizes compared to controls, supporting its potential as an adjunct therapy in cancer treatment regimens .

Propriétés

IUPAC Name |

5-methyl-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-6-2-3-8-7(4-6)5-9(10)11-8;/h2-5,11H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQDVPIPDJBOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.